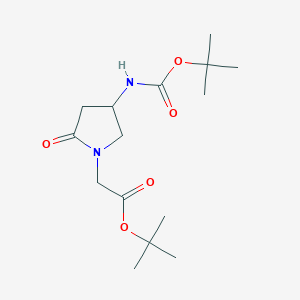

tert-Butyl 4-(Boc-amino)-2-oxopyrrolidine-1-acetate

Description

Properties

Molecular Formula |

C15H26N2O5 |

|---|---|

Molecular Weight |

314.38 g/mol |

IUPAC Name |

tert-butyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]acetate |

InChI |

InChI=1S/C15H26N2O5/c1-14(2,3)21-12(19)9-17-8-10(7-11(17)18)16-13(20)22-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20) |

InChI Key |

XIAXWIVMOSPZCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CC(CC1=O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl 4-(Boc-amino)-2-oxopyrrolidine-1-acetate generally follows these key transformations:

- Protection of the carboxylic acid group as a tert-butyl ester.

- Protection of the amino group as a Boc-carbamate.

- Introduction or preservation of the 2-oxopyrrolidine ring.

- Selective ring opening or functionalization steps as needed.

The starting material is often commercially available L-pyroglutamic acid or related 2-oxopyrrolidine derivatives.

Reported Synthetic Routes

Route Starting from L-Pyroglutamic Acid

One well-documented method involves starting from commercially available L-pyroglutamic acid. The key steps are:

Esterification of the carboxyl group : Using tert-butyl acetate in the presence of perchloric acid to form the tert-butyl ester.

Boc-protection of the amide nitrogen : Reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of DMAP and triethylamine in dichloromethane.

Introduction of the methylene group at C4 (α-methylenation): Using lithium bis(trimethylsilyl)amide (LiHMDS) and trifluoroethyl trifluoroacetate, followed by reaction with paraformaldehyde under basic conditions.

Selective ring opening of the cyclic amide : Treatment with lithium hydroxide (LiOH) to open the ring while retaining the tert-butyl ester.

Amide coupling : Coupling with ammonium chloride or other amines using HBTU and base in THF to generate the final amide derivatives.

This sequence leads to tert-butyl ester derivatives of L-γ-methyleneglutamic acid amides, structurally related to this compound.

Route via N-Benzyl-4-Piperidone Intermediate

Another method focuses on preparing 4-Boc-aminopiperidine derivatives, which are structurally close analogs to the target compound, using the following steps:

Ketal formation : N-benzyl-4-piperidone reacts with tri-orthoformate (trimethyl or triethyl orthoformate) in an alcoholic solution (methanol or ethanol) under acid catalysis (ammonium chloride or p-toluenesulfonic acid) to form a ketal intermediate.

Imine formation : The ketal intermediate reacts with tert-butyl carbamate to generate an imine, with simultaneous distillation of alcohol to drive the reaction forward.

Pd/C catalytic hydrogenation : The imine is reduced using palladium on carbon (5–10% Pd/C, 5–10% by weight of imine) under pressurized hydrogen (0.8–1.0 MPa) at 60–80 °C to yield 4-Boc-aminopiperidine.

This method is noted for its short synthetic route, use of readily available and inexpensive starting materials, high yields, and ease of purification, making it industrially attractive.

Reaction Conditions Summary Table

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(Boc-amino)-2-oxopyrrolidine-1-acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: KMnO4, OsO4, CrO3

Reduction: LiAlH4, NaBH4, H2/Pd

Substitution: Amines, alcohols, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.

Scientific Research Applications

tert-Butyl 4-(Boc-amino)-2-oxopyrrolidine-1-acetate has a wide range of applications in scientific research:

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Medicine: It is employed in the development of pharmaceuticals and drug delivery systems.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(Boc-amino)-2-oxopyrrolidine-1-acetate involves the temporary protection of the amino group by the Boc group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of the amino group. This property is particularly useful in multi-step synthesis where selective protection and deprotection are required .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Ring Systems : The pyrrolidine core in the target compound is smaller and more conformationally restricted than the piperazine ring in the pyridinyl-piperazine analog, which may influence binding affinity in drug design.

- Electrophilic Substituents : The piperazine derivative’s chloro and nitro groups enhance electrophilicity, making it more reactive toward nucleophilic substitution compared to the target compound’s 2-oxo group .

- Protective Groups : All three compounds utilize tert-butyl-based protective groups (Boc or carbamate), which improve solubility and stability during synthetic workflows .

Physicochemical Properties

Implications :

- The target compound’s moderate logP makes it suitable for blood-brain barrier penetration in CNS-targeted drugs.

- The pyridinyl-piperazine analog’s low aqueous solubility may require formulation optimization for bioavailability .

Biological Activity

tert-Butyl 4-(Boc-amino)-2-oxopyrrolidine-1-acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : The initial step often includes the cyclization of appropriate precursors to form the pyrrolidine structure.

- Boc Protection : The amino group is protected using a Boc (tert-butyloxycarbonyl) group to enhance stability during subsequent reactions.

- Esterification : The final product is obtained through esterification with tert-butyl acetate.

The synthetic route can impact the yield and purity of the final compound, which are critical for biological evaluations.

The biological activity of this compound has been investigated in various cancer cell lines. Notably, studies have shown its potential to inhibit cell proliferation and induce apoptosis in breast cancer models, particularly in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231.

Key Findings :

- Inhibition of Cell Proliferation : The compound demonstrated significant inhibition of MDA-MB-231 cell proliferation at concentrations ranging from 6 to 63 μM, indicating a dose-dependent response .

- Mechanistic Insights : Further studies revealed that the compound may impair cellular processes such as invasion and migration, suggesting a multifaceted mechanism of action .

Comparative Efficacy

In comparative studies against established anticancer agents like tamoxifen and olaparib, this compound exhibited reduced potency; however, it still showed promise as a lead compound for further development .

Case Study 1: Breast Cancer Cell Lines

In a study assessing various compounds on breast cancer cell lines:

- Cell Lines Tested : MCF-7, SK-BR-3, MDA-MB-231, and nonmalignant MCF-10A.

- Results : The compound effectively inhibited growth in malignant cell lines but showed no significant effect on the nonmalignant MCF-10A line, highlighting its selective cytotoxicity towards cancer cells .

Case Study 2: Invasion and Migration Assays

Another investigation focused on the compound's effects on cellular invasion and migration:

- Methodology : Transwell assays were employed to assess invasion capabilities post-treatment with this compound.

- Findings : The treatment resulted in a marked decrease in invasion compared to untreated controls, underscoring its potential as an anti-metastatic agent .

Data Tables

| Compound Name | IC50 (μM) | Cell Line | Effect |

|---|---|---|---|

| This compound | 6 - 63 | MDA-MB-231 | Inhibition of proliferation |

| Tamoxifen | ~0.5 | MCF-7 | Positive control |

| Olaparib | ~0.3 | SK-BR-3 | Positive control |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 4-(Boc-amino)-2-oxopyrrolidine-1-acetate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step protection/deprotection strategies. For example, tert-butyl carbamate (Boc) protection of the amine group is critical to prevent unwanted side reactions. Key steps include:

- Enolate alkylation under basic conditions (e.g., NaH/THF) to introduce the acetoxy group.

- Oxidation of the pyrrolidine ring using Dess–Martin periodinane or OsO₄ to form the 2-oxo moiety.

- Purification via column chromatography (silica gel, hexane/EtOAc gradients) to isolate intermediates. Optimizing reaction temperature (-20°C to 0°C) and solvent polarity improves yields .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl) and pyrrolidine ring conformation.

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., [M+H] peak at m/z 314.17).

- Infrared (IR) spectroscopy to detect carbonyl stretches (1700–1750 cm) from the Boc and oxo groups .

Q. What are common derivatives of this compound, and how do their substituents influence reactivity?

- Methodological Answer : Derivatives include:

- Phenyl-substituted analogs (e.g., 2-phenylpyrrolidine derivatives), which enhance steric bulk and alter enzyme-binding affinity.

- Chiral variants (R/S configurations at the 4-position), which are critical for asymmetric synthesis. Substituent effects are evaluated via comparative kinetic studies or computational docking .

Advanced Research Questions

Q. How does this compound interact with enzymes like BACE-1, and what experimental designs are used to study inhibition?

- Methodological Answer : The compound’s oxo-pyrrolidine core mimics peptide substrates, enabling competitive inhibition. Key methods include:

- Kinetic assays (e.g., fluorescence resonance energy transfer (FRET)) to measure IC values.

- Molecular docking simulations (AutoDock Vina, Schrödinger Suite) to map binding interactions with BACE-1’s active site.

- Structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., fluorophenyl groups) to probe steric/electronic effects .

Q. How should researchers resolve contradictions in reported biological activity data across structural analogs?

- Methodological Answer : Discrepancies often arise from:

- Chiral purity issues : Use chiral HPLC (Chiralpak AD-H column) to verify enantiomeric excess (ee) and correlate with activity.

- Assay variability : Standardize protocols (e.g., fixed substrate concentrations, pH 7.4 buffers) and validate with positive controls (e.g., pepstatin A for BACE-1).

- Solubility differences : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

Q. What strategies are effective for chiral resolution of this compound derivatives?

- Methodological Answer :

- Chiral auxiliaries : Incorporate (R)- or (S)-BINOL during synthesis to induce stereoselectivity.

- Enzymatic resolution : Use lipases (e.g., Candida antarctica) to hydrolyze specific enantiomers.

- Dynamic kinetic resolution (DKR) : Combine transition-metal catalysts (e.g., Ru) with enzymes for racemization and selective product formation .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

- Accelerated stability studies : Incubate the compound in buffers (pH 2–10) at 40°C for 48 hours. Monitor degradation via LC-MS.

- Thermogravimetric analysis (TGA) to assess thermal stability (decomposition >150°C).

- Protection strategies : Boc groups are stable in basic conditions but hydrolyze under strong acids (e.g., TFA), requiring careful handling during deprotection .

Q. What computational tools are recommended for predicting the compound’s interaction with non-enzymatic targets (e.g., GPCRs)?

- Methodological Answer :

- Molecular dynamics (MD) simulations (GROMACS, AMBER) to model ligand-receptor dynamics over 100-ns trajectories.

- Free-energy perturbation (FEP) calculations to estimate binding affinity changes for modified analogs.

- Pharmacophore modeling (MOE, Phase) to identify critical interaction motifs (e.g., hydrogen bonds with conserved residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.